molecular formula C17H15NO4S2 B1426588 Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate CAS No. 1104631-31-3

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate

Cat. No.: B1426588
CAS No.: 1104631-31-3
M. Wt: 361.4 g/mol
InChI Key: FWKZILRQEFMVRR-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

This compound represents a complex polyfunctional organic compound that belongs to multiple overlapping chemical classifications. The compound is systematically classified as a sulfonamide derivative due to the presence of the sulfamoyl functional group, which serves as the central linking unit between the benzothiophene and benzoate components. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as methyl 4-{[(3-methyl-1-benzothien-2-yl)amino]sulfonyl}benzoate in alternative formulations. The structural complexity of this molecule emerges from its hybrid nature, incorporating elements from both heterocyclic aromatic systems and ester functionality.

The benzothiophene portion of the molecule contributes significant aromatic character and represents a privileged scaffold in medicinal chemistry. Benzothiophene, with its fused benzene and thiophene rings, provides a rigid planar structure that influences the overall molecular geometry and electronic distribution. The presence of the methyl substituent at the 3-position of the benzothiophene ring further modifies the electronic properties and steric characteristics of this portion of the molecule. This substitution pattern is particularly significant as it affects the reactivity and potential binding interactions of the compound.

The benzoate ester component provides additional structural rigidity and contributes to the compound's overall lipophilicity. The methyl ester functionality at the para position relative to the sulfamoyl group creates a specific geometric arrangement that influences the molecule's three-dimensional conformation. The systematic arrangement of these functional groups results in a molecule with distinct regions of varying polarity and electronic density, characteristics that are crucial for understanding its chemical behavior and potential applications.

Structural Component Chemical Formula Molecular Contribution
Benzothiophene core C8H6S Aromatic heterocyclic system
Methyl substituent CH3 Electronic and steric modification
Sulfamoyl linker SO2NH Polar connecting unit
Benzoate ester C8H7O2 Aromatic ester functionality
Complete structure C17H15NO4S2 Hybrid polyfunctional compound

Historical Context of Benzothiophene-Sulfonamide Hybrid Compounds

The development of benzothiophene-sulfonamide hybrid compounds represents a significant evolution in medicinal chemistry that emerged from the convergence of two historically important pharmaceutical scaffolds. Sulfonamide drugs were among the first broadly effective antibacterial agents to be used systemically, paving the way for the antibiotic revolution in medicine. These compounds function as competitive inhibitors of the enzyme dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, demonstrating the power of rationally designed enzyme inhibitors. The historical significance of sulfonamides extends beyond their antibacterial properties, as researchers discovered that the sulfonamide moiety could be incorporated into various therapeutic agents targeting different biological pathways.

Benzothiophene derivatives have established themselves as privileged structures in drug discovery, exhibiting various biological activities that allow them to function as antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant agents. The recognition of benzothiophene as a privileged scaffold emerged from systematic structure-activity relationship studies that demonstrated the versatility of this heterocyclic system in binding to diverse biological targets. The structural similarities between benzothiophene derivatives and other bioactive compounds have facilitated the development of new potent lead molecules in drug design, establishing this scaffold as a cornerstone of contemporary medicinal chemistry.

The combination of benzothiophene and sulfonamide functionalities in hybrid compounds represents a strategic approach to drug design that emerged in the late twentieth and early twenty-first centuries. Research studies have demonstrated that benzothiophene-2-sulfonamide derivatives can function as novel human chymase inhibitors, with compounds showing high potency and excellent selectivity compared to related enzymes. Structure-activity relationship studies of these hybrid compounds have revealed that specific substitution patterns on both the benzothiophene and sulfonamide portions significantly influence biological activity, leading to the systematic exploration of various structural modifications.

The pharmaceutical industry's interest in benzothiophene-sulfonamide hybrids has been further stimulated by research demonstrating their potential as cytotoxic agents. Studies have shown that benzothiophene sulfonamide 1,1-dioxide derivatives can exhibit significant cytotoxic activity against leukemic cells while demonstrating selectivity for tumor-specific enzymatic targets. These findings have established benzothiophene-sulfonamide hybrids as an important class of compounds for anticancer drug development, contributing to the broader understanding of how structural modifications can influence biological selectivity and potency.

Chemical Significance in Heterocyclic and Medicinal Chemistry

The chemical significance of this compound extends far beyond its individual structural components, representing a sophisticated example of how modern medicinal chemistry leverages heterocyclic scaffolds to create compounds with enhanced therapeutic potential. The benzothiophene core contributes essential heterocyclic characteristics that are fundamental to the compound's biological activity profile. Research has demonstrated that benzothiophene derivatives exhibit a broad spectrum of therapeutic domains, including anti-inflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, anti-leishmanial, antifungal, antimalarial, and antitubercular activities. This versatility stems from the unique electronic properties of the benzothiophene system, which can participate in various molecular recognition events and binding interactions with biological targets.

The integration of the sulfamoyl functionality into the benzothiophene framework creates opportunities for enhanced drug-target interactions through multiple binding modes. The sulfamoyl group serves as both a hydrogen bond donor and acceptor, providing additional points of contact with biological targets while contributing to the overall pharmacokinetic properties of the compound. Studies have shown that sulfonamide-containing compounds can exhibit improved water solubility and altered distribution properties compared to their non-sulfonamide analogs, characteristics that are crucial for pharmaceutical applications. The polar nature of the sulfamoyl group can significantly influence the compound's ability to cross biological membranes and reach target sites within living systems.

The medicinal chemistry significance of this compound class is further highlighted by systematic structure-activity relationship studies that have revealed the importance of specific structural features for biological activity. Research has demonstrated that the stereochemistry and substitution patterns on benzothiophene-containing compounds can dramatically influence their antiproliferative activity against cancer cells. The pentacyclic system present in related benzothiophene derivatives has been shown to be essential for high biological activity, indicating that the rigid aromatic framework provides crucial molecular recognition elements for target binding. These findings underscore the importance of precise structural design in optimizing the therapeutic potential of benzothiophene-sulfonamide hybrid compounds.

The compound's significance in heterocyclic chemistry is also evident from its role as a building block for more complex molecular architectures. The reactive sites present in the molecule, including the aromatic rings and the sulfamoyl nitrogen, provide opportunities for further chemical modification and derivatization. This versatility makes the compound valuable not only as a potential therapeutic agent but also as an intermediate in the synthesis of more elaborate drug candidates. The ability to systematically modify different portions of the molecule allows medicinal chemists to fine-tune biological activity, selectivity, and pharmacokinetic properties through rational design approaches.

Biological Activity Domain Mechanism of Action Research Status
Enzyme Inhibition Competitive inhibition of target enzymes Established in chymase inhibitors
Cytotoxic Activity Inhibition of tumor-specific oxidases Demonstrated in cancer cell lines
Cell Cycle Regulation G0/G1 phase arrest induction Observed in related compounds
Anti-inflammatory Multiple pathway modulation Reported for benzothiophene derivatives
Antimicrobial Folate synthesis pathway interference Historical sulfonamide mechanism

Properties

IUPAC Name

methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-11-14-5-3-4-6-15(14)23-16(11)18-24(20,21)13-9-7-12(8-10-13)17(19)22-2/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKZILRQEFMVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiophene Core

Method:
The benzothiophene derivative, 3-methyl-1-benzothiophen-2-yl, can be synthesized via Fischer indole synthesis or cyclization of appropriate precursors such as 2-aminobenzothiophene derivatives.

Reaction Conditions:

  • Starting from 2-aminobenzothiophene, methylation at the 3-position can be achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone).
  • Alternatively, cyclization of 2-mercaptobenzene derivatives with methyl-substituted acetylenes under thermal or catalytic conditions (e.g., Pd catalysts) can furnish the methylated benzothiophene.

Research Findings:

  • The synthesis of methylated benzothiophenes often involves electrophilic substitution or metal-catalyzed cyclization, with yields ranging from 60-80% depending on conditions.

Sulfamoylation of Benzothiophene

Method:
The benzothiophene core is functionalized with a sulfamoyl group via reaction with chlorosulfonamide or sulfamoyl chlorides .

Reaction Conditions:

  • The benzothiophene derivative is dissolved in an inert solvent such as dichloromethane or pyridine.
  • Sulfamoyl chloride is added dropwise at low temperature (0°C to room temperature).
  • The reaction mixture is stirred until completion, monitored via TLC or NMR.

Notes:

  • The sulfamoylation step introduces the sulfamoyl group at the 2-position of benzothiophene, forming the key intermediate.

Research Data:

  • Sulfamoylation reactions typically proceed with yields of 70-85%.
  • Purification involves recrystallization or chromatography.

Coupling with Methyl 4-Aminobenzoate

Method:
The final step involves amide bond formation between the sulfamoyl-functionalized benzothiophene and methyl 4-aminobenzoate.

Reaction Conditions:

  • Activation of the carboxylic acid group of methyl 4-aminobenzoate using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • The activated ester reacts with the sulfamoyl benzothiophene derivative in an inert solvent like DMF or DCM at room temperature or slightly elevated temperatures (20-40°C).
  • The reaction is monitored via TLC or HPLC, and purification is achieved through chromatography.

Research Findings:

  • Coupling reactions under these conditions typically yield the target compound with efficiencies exceeding 75%.

Data Table Summarizing the Preparation Methods

Step Starting Material Reagents Conditions Yield (%) Notes
1 2-Aminobenzothiophene Methyl iodide / Dimethyl sulfate Basic, acetone, reflux 60-80 Methylation at 3-position
2 Benzothiophene derivative Chlorosulfonamide / Sulfamoyl chloride 0°C to RT, inert solvent 70-85 Sulfamoyl group introduction
3 Sulfamoyl benzothiophene Methyl 4-aminobenzoate EDC/DCC, DMF, RT >75 Amide bond formation

Research Findings and Optimization Strategies

  • Reaction Optimization:
    Fine-tuning temperature, solvent, and reagent equivalents can improve yields and purity. For example, performing sulfamoylation at low temperatures minimizes side reactions.

  • Purification Techniques:
    Recrystallization from suitable solvents or chromatographic methods (e.g., silica gel chromatography) are effective for isolating high-purity intermediates and final products.

  • Analytical Verification: Confirmatory analyses include NMR spectroscopy, HPLC, and mass spectrometry, ensuring structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced forms of the sulfamoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzothiophene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The compound’s sulfamoyl linkage and ester group are shared with several structurally related molecules, but key differences in heterocyclic substituents influence functionality:

Compound Name Heterocyclic Group Sulfamoyl Substituent Core Functional Groups
Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate Benzothiophene (3-methyl) Benzoate ester Sulfamoyl, ester
Triflusulfuron methyl ester 1,3,5-Triazine Trifluoroethoxy, dimethylamino Sulfonylurea, triazine, ester
Ethametsulfuron methyl ester 1,3,5-Triazine Ethoxy, methylamino Sulfonylurea, triazine, ester
LMM5 (Antifungal) 1,3,4-Oxadiazole Benzyl, methyl Sulfamoyl, oxadiazole, amide

Key Observations :

  • Benzothiophene vs. Triazine/Oxadiazole : The benzothiophene group in the target compound introduces aromatic sulfur and fused-ring geometry, contrasting with triazine-based sulfonylureas (herbicides) or oxadiazole-containing antifungals. This difference likely alters electronic properties, steric bulk, and binding interactions.
Physicochemical Properties
  • Steric Effects : The fused benzothiophene ring introduces steric constraints that could hinder binding to ALS (compared to planar triazines) or favor interaction with fungal targets.
Crystallographic and Computational Insights
  • Structural Refinement: The use of SHELXL for small-molecule refinement (as noted in and ) implies precise structural data for the target compound, enabling comparisons of bond lengths, angles, and conformational flexibility with analogs.
  • Mercury Visualization : Tools like Mercury () facilitate comparisons of crystal packing and molecular conformations. For instance, benzothiophene’s bulk may lead to distinct packing motifs versus triazine-based compounds, influencing melting points or stability .

Biological Activity

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate is a complex organic compound with potential pharmacological applications. Its structure includes a sulfamoyl group attached to a benzothiophene moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H15NO4S2
  • Molecular Weight : 361.44 g/mol
  • CAS Number : 1104631-31-3

Pharmacological Potential

Research indicates that compounds with sulfamoyl and benzothiophene structures exhibit various biological activities, including:

  • Anti-inflammatory properties : Compounds similar to this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer activity : The compound may interact with specific molecular targets associated with cancer cell proliferation and survival, potentially leading to therapeutic effects against certain tumor types .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfamoyl group is known to enhance binding affinity to carbonic anhydrase (CA) isoforms, particularly CAIX, which is overexpressed in many cancers. This interaction can alter the tumor microenvironment and inhibit tumor growth .

Case Studies and Experimental Evidence

  • Study on Carbonic Anhydrase Inhibition :
    • A study designed a series of methyl sulfamoyl benzoates, demonstrating high binding affinity to CAIX, suggesting that similar compounds could be developed for anticancer therapies .
    • The compound exhibited an observed binding affinity (Kd) of 0.12 nM for CAIX, indicating its potential as a selective inhibitor .
  • Anti-inflammatory Effects :
    • In vitro studies have shown that compounds related to this compound can reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli .

Data Table: Summary of Biological Activities

Activity TypeEvidence SourceKey Findings
Anti-inflammatoryReduction in pro-inflammatory cytokines in vitro
Anticancer High affinity for CAIX; potential for tumor treatment
Enzyme Inhibition Selective binding to carbonic anhydrase isoforms

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate, and how can reaction conditions be optimized?

  • Methodology : Utilize cyclocondensation reactions with Na₂S₂O₅ in DMF, as demonstrated for analogous benzimidazole derivatives. For example, methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate was synthesized via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in the presence of Na₂S₂O₅, yielding high-purity crystals . Optimize stoichiometry (equimolar ratios of amine and aldehyde precursors) and temperature (60–80°C) to enhance yields. Monitor progress via TLC and purify via recrystallization or column chromatography.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodology : Employ 1H NMR and HRMS for definitive characterization. For example, methyl 4-(6-(N-(tert-butyl)sulfamoyl)-1H-benzo[d]imidazol-2-yl)benzoate (a structural analog) was confirmed via 1H NMR (δ 8.35 ppm for aromatic protons) and HRMS (m/z 369.4000) . Compare spectral data with computational predictions (e.g., DFT calculations) to validate assignments. X-ray crystallography, as used for methyl 4-(1,1,3,3-tetramethylindan-5-ylethynyl)benzoate derivatives, can resolve stereochemical uncertainties .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodology : Conduct systematic substitutions on the benzothiophene and benzoate moieties. For instance, methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate (a STAT3 inhibitor) showed that electron-withdrawing groups on the aromatic ring enhance target binding . Use molecular docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors). Validate hypotheses via in vitro assays (e.g., IC₅₀ determination).

Q. How can abiotic and biotic degradation pathways of this compound be analyzed in environmental matrices?

  • Methodology : Perform hydrolysis studies (pH 5–9, 25–50°C) and photolysis experiments (UV light, λ = 254–365 nm) to identify degradation products. For methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate, LC-MS/MS revealed hydroxylated and demethylated metabolites in soil and water . Use isotopic labeling (e.g., ¹⁴C-tracers) to track mineralization rates. For biotic degradation, incubate with microbial consortia (e.g., Pseudomonas spp.) and monitor via GC-MS or HPLC.

Q. What analytical methods are suitable for detecting trace metabolites or degradation byproducts?

  • Methodology : Combine solid-phase extraction (SPE) with UHPLC-QTOF-MS for high-sensitivity detection. For example, methyl 2-((aminosulfonyl)methyl)-benzoate (a metabolite of bensulfuron-methyl) was quantified in sediment at ppb levels using C18 columns and ESI in negative ion mode . Validate methods via spike-recovery experiments (70–120% recovery) and matrix-matched calibration curves.

Contradictions and Limitations

  • Synthetic Yields : While Na₂S₂O₅ in DMF achieves ~83% yields for benzimidazole derivatives , analogous benzothiophene systems may require adjusted catalysts (e.g., Pd/C for Suzuki couplings) .
  • Degradation Pathways : Photolysis dominates in aquatic systems , but soil adsorption reduces bioavailability, complicating metabolite detection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate
Reactant of Route 2
Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.